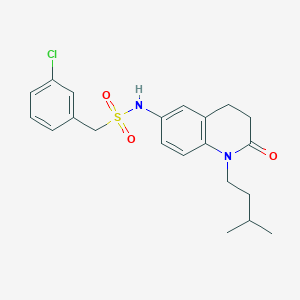

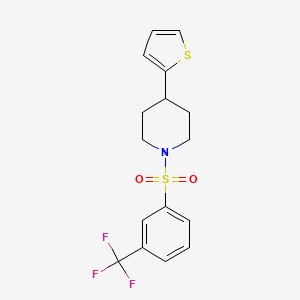

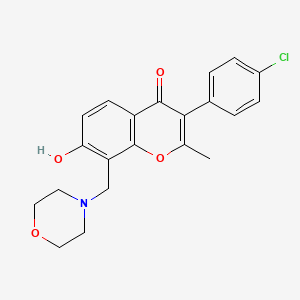

1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.

BenchChem offers high-quality 1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Catalysis for Methane Generation

Molecular catalysts, such as rhenium tricarbonyl complexes, have shown potential in the electrochemical reduction of carbon dioxide to methane, a crucial component of natural gas. These complexes, coordinated by asymmetric diimine ligands, catalyze the conversion of CO2 to CO and CH4, demonstrating the atomic-level tunability of molecular structures for challenging reactions like CO2 reduction to valuable products. This research opens pathways for developing more efficient systems for methane production from CO2, contributing to sustainable energy solutions (Nganga et al., 2021).

Chemical Structure and Bonding Patterns

Studies on various sulfonamide compounds, including those related to the queried chemical, have provided insights into the conformation, bond parameters, and hydrogen bonding patterns that impact their physical properties and potential bioactivities. For example, analyses of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds have detailed their molecular packing, hydrogen bond interactions, and structural conformations, which are essential for understanding their reactivity and interactions with biological systems (Gowda, Foro, & Fuess, 2007).

Metal Mediated Biological Activity

Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase inhibitors, exhibiting various inhibitory potencies across different metal forms of the enzyme. Their mechanism of inhibition, involving metal complex formation at the enzyme's active site, underscores the role of metal interactions in modulating biological activities. This research highlights the potential of sulfonamides in developing novel therapeutic agents through metal-mediated pathways (Huang et al., 2006).

Synthesis and Molecular Recognition

The synthesis and structural elucidation of sulfonamide derivatives have contributed to understanding their potential for molecular recognition and binding interactions. For instance, studies on the synthesis of sulfonamide compounds with specific structural motifs have shed light on their ability to form complexes with other molecules, revealing their application potential in molecular recognition and possibly drug design (Mikhailov et al., 2016).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c1-15(2)10-11-24-20-8-7-19(13-17(20)6-9-21(24)25)23-28(26,27)14-16-4-3-5-18(22)12-16/h3-5,7-8,12-13,15,23H,6,9-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXYHNWQZPKXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

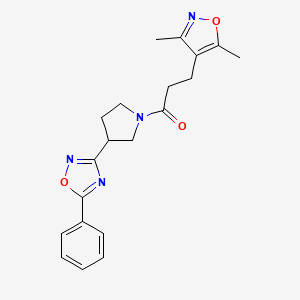

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

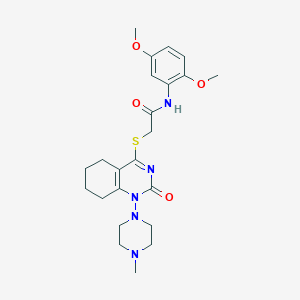

![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)

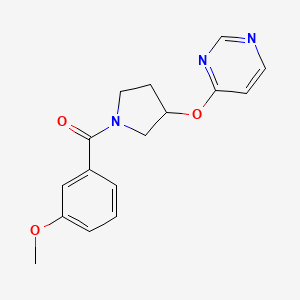

![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)